2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one
Overview
Description
2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one is a xanthene derivative with a molecular formula of C19H12O6 and a molecular weight of 336.304 . This compound is known for its unique structure, which includes multiple hydroxyl groups and a nitrophenyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one typically involves the reaction of appropriate phenolic compounds with salicylic acid derivatives under specific conditions. One common method involves the use of acetic anhydride as a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other xanthene derivatives.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one
- 4,5-Dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one
- 2,6,7-Trihydroxy-9-(3-nitrophenyl)xanthen-3-one
Uniqueness
2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6,7-trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO8/c21-12-2-1-8(20(26)27)3-9(12)19-10-4-13(22)15(24)6-17(10)28-18-7-16(25)14(23)5-11(18)19/h1-7,21-24H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBKLASBZLIFHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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